molecular formula C14H10ClFO3 B3032111 3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1097085-11-4

3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B3032111
M. Wt: 280.68 g/mol
InChI Key: CRQCHEZMUOTMFZ-UHFFFAOYSA-N
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Patent
US08507544B2

Procedure details

4-Bromo-2-chlorobenzoic acid (205 g) and 5-fluoro-2-methoxyphenylboronic acid (161 g) were dissolved in toluene (2 L) and ethanol (2 L) in a 10 L reactor vessel. Sodium carbonate (2 L of a 2 M aqueous solution) was added followed by tetrakis(triphenylphosphine)palladium(0) (15.39 g). The reaction was heated at 75° C. for 16 h. The reaction was diluted with water (2.5 L) and TBME (2 L) and stirred. Further water (0.5 L) was added and the mixture stirred for a further 5 min to complete dissolution of the solids. The aqueous layer was separated, filtered through a Celite pad and cooled to 15° C. The solution was acidified to pH 1 over 1 h by the addition of conc. HCl (532 mL, final pH1). The solid was filtered off and washed with ice cold water (400 ml) to give a tan solid. This was dried for 72 h in a vacuum oven at 45° C. over CaCl2 to give the sub titled product (237 g).
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step Two
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Quantity
15.39 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1.[F:12][C:13]1[CH:14]=[CH:15][C:16]([O:22][CH3:23])=[C:17](B(O)O)[CH:18]=1.C(O)C.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.O.CC(OC)(C)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:11][C:4]1[CH:3]=[C:2]([C:15]2[CH:14]=[C:13]([F:12])[CH:18]=[CH:17][C:16]=2[O:22][CH3:23])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:3.4.5,^1:50,52,71,90|

Inputs

Step One
Name
Quantity
0.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
205 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
161 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)B(O)O)OC
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Name
Quantity
2 L
Type
solvent
Smiles
CC(C)(C)OC
Step Six
Name
Quantity
15.39 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for a further 5 min
Duration
5 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolution of the solids
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
ADDITION
Type
ADDITION
Details
The solution was acidified to pH 1 over 1 h by the addition of conc. HCl (532 mL
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ice cold water (400 ml)
CUSTOM
Type
CUSTOM
Details
to give a tan solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried for 72 h in a vacuum oven at 45° C. over CaCl2
Duration
72 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C(=O)O)C1=C(C=CC(=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 237 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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